molecular formula C12H16N2O B1294873 N-Piperidin-4-ylbenzamide CAS No. 33953-37-6

N-Piperidin-4-ylbenzamide

Cat. No.: B1294873
CAS No.: 33953-37-6
M. Wt: 204.27 g/mol
InChI Key: JMQDNLCNCDSHNC-UHFFFAOYSA-N
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Description

N-Piperidin-4-ylbenzamide is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of N-(Piperidin-4-yl)benzamide is the Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a crucial transcription factor that targets a series of adaptation genes under hypoxic conditions . It is a heterodimeric protein composed of HIF-1α and HIF-1β subunits .

Mode of Action

N-(Piperidin-4-yl)benzamide interacts with its target, HIF-1, by inducing the expression of HIF-1α protein . This interaction results in changes at the molecular level, including the upregulation of the downstream target gene p21 .

Biochemical Pathways

The activation of HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to a hypoxic microenvironment . On the other hand, overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Pharmacokinetics

The design and synthesis of this compound were guided by bioisosterism and pharmacokinetic parameters , suggesting that these factors were considered to optimize its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The action of N-(Piperidin-4-yl)benzamide results in significant inhibitory bioactivity in HepG2 cells . Specifically, it induces the expression of cleaved caspase-3 to promote tumor cell apoptosis .

Action Environment

The action of N-(Piperidin-4-yl)benzamide is influenced by the hypoxic environment around the tumor tissue . The increase of HIF expression in such an environment can be beneficial to the formation of hepatic vessels, invasion, and metastasis, thereby promoting the development of tumors . Conversely, inducing HIF gene overexpression can inhibit tumor growth and development .

Biochemical Analysis

Biochemical Properties

N-Piperidin-4-ylbenzamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the key interactions is with hypoxia-inducible factor 1 (HIF-1) pathways . This compound has been shown to activate HIF-1 pathways, which are essential for cellular adaptation to hypoxic conditions. This compound interacts with HIF-1α and HIF-1β subunits, promoting the expression of target genes involved in glycolysis and apoptosis . Additionally, it has been observed to induce the expression of p21, a cell cycle inhibitory protein, and cleaved caspase-3, promoting tumor cell apoptosis .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In HepG2 cells, it has demonstrated inhibitory bioactivity with IC50 values of 0.12 and 0.13 μM for specific derivatives . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound upregulates the expression of HIF-1α protein and downstream target genes, leading to enhanced glycolysis and apoptosis in tumor cells . It also affects the expression of growth factors, allowing cancer cells to adapt to hypoxic microenvironments .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to HIF-1α, promoting its phosphorylation and interaction with p53, which in turn induces p53-mediated apoptosis . This compound also dissociates c-Myc from the p21 promoter, leading to increased p21 expression and cell cycle arrest . These molecular interactions highlight the compound’s role in regulating key cellular processes and promoting apoptosis in tumor cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained activation of HIF-1 pathways and prolonged effects on gene expression and apoptosis

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively activate HIF-1 pathways and promote apoptosis without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications . Threshold effects and dose-response relationships need to be carefully studied to ensure the safe and effective use of this compound in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s activation of HIF-1 pathways influences metabolic flux and metabolite levels, promoting glycolysis and energy production in hypoxic conditions . Additionally, this compound may interact with other metabolic enzymes, further modulating cellular metabolism and contributing to its overall biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound is likely transported by specific transporters or binding proteins that facilitate its uptake and localization within cells . Once inside the cells, this compound may accumulate in specific tissues or cellular compartments, influencing its overall distribution and effectiveness . Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound’s interaction with HIF-1α suggests its localization in the hypoxic nucleus, where it can exert its effects on gene expression and apoptosis

Properties

IUPAC Name

N-piperidin-4-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11/h1-5,11,13H,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQDNLCNCDSHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70955533
Record name N-(Piperidin-4-yl)benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33953-37-6
Record name N-4-Piperidinylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33953-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-4-Piperidylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033953376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Piperidin-4-yl)benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-4-piperidylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.039
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Synthesis routes and methods

Procedure details

To a suspension of 10% palladium on carbon (0.2 g) in 30 mL of ethyl alcohol was added a solution of 1-benzyl-4-benzamido-piperidine (0.5 g, 1.79 mmol) in ethyl alcohol (10 mL). The resulting suspension was hydrogenated at 100 psi at 50° C. for 30 h after which it was filtered through a pad of celite and the solvent was removed in vacuo to obtain 0.34 g (100%) of 4-benzamidopiperidine as a white solid. It was used in the next step without purification.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of CCR5 antagonists in medicinal chemistry?

A: Chemokine receptor CCR5 plays a critical role in HIV-1 entry into cells. [, , , ] CCR5 antagonists can block this interaction, potentially inhibiting HIV-1 infection. Consequently, these molecules are considered promising targets for developing novel HIV-1 prevention and treatment strategies.

Q2: How are N-(piperidin-4-yl)benzamide derivatives synthesized?

A: Research demonstrates the synthesis of N-(piperidin-4-yl)benzamide derivatives using a multi-step approach. [, , , ] A key intermediate, 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene, is synthesized from commercially available starting materials. This intermediate is then reacted with various substituted N-(piperidin-4-yl)benzamides to yield the final compounds. The synthetic procedures often utilize reactions like elimination, reduction, bromination, and substitution.

Q3: What is the significance of the structural variations in the synthesized N-(piperidin-4-yl)benzamide derivatives?

A: Researchers introduce structural diversity in the N-(piperidin-4-yl)benzamide scaffold by modifying the substituents on the benzene ring and the piperidine nitrogen. [, , , ] These variations are crucial for exploring structure-activity relationships (SAR) and understanding how different substituents impact the compound's interaction with the CCR5 receptor and its resulting biological activity.

Q4: How is the structure of the synthesized N-(piperidin-4-yl)benzamide derivatives confirmed?

A: The synthesized N-(piperidin-4-yl)benzamide derivatives are characterized using various spectroscopic techniques. [, , , ] These include nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR) to determine the structure and purity of the compounds, and mass spectrometry (MS) to confirm their molecular weight. Additionally, infrared spectroscopy (IR) is employed to identify functional groups present in the molecules.

Q5: Have any biological activities been reported for these N-(piperidin-4-yl)benzamide derivatives?

A: While detailed biological data is limited in the provided research papers, at least one synthesized derivative, N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-2-chlorobenzamide, exhibited a hemi-inhibitory concentration (IC50) of (5.35 ± 0.3) nmol/L against CCR5 in a GTPγS binding assay. [] This finding suggests the potential of these compounds as CCR5 antagonists and warrants further investigation into their efficacy and safety profiles.

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